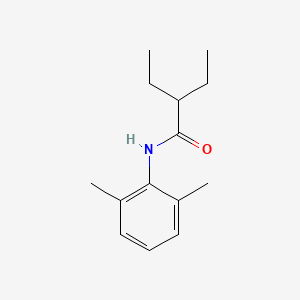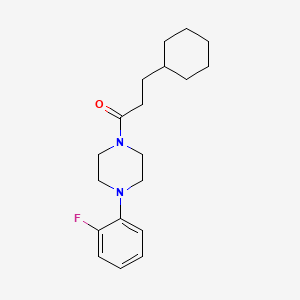
1-(3-cyclohexylpropanoyl)-4-(2-fluorophenyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-cyclohexylpropanoyl)-4-(2-fluorophenyl)piperazine, commonly known as CPP, is a synthetic compound that belongs to the class of piperazine derivatives. CPP has gained significant attention in scientific research due to its unique properties, including its ability to modulate neurotransmitter systems and its potential therapeutic applications. In
Aplicaciones Científicas De Investigación
CPP has been extensively studied for its potential therapeutic applications. It has been shown to modulate the activity of several neurotransmitter systems, including the dopamine, serotonin, and norepinephrine systems. CPP has been investigated for its potential use in the treatment of various neurological and psychiatric disorders, including depression, anxiety, and addiction.
Mecanismo De Acción
CPP exerts its pharmacological effects by binding to and modulating the activity of various neurotransmitter receptors. It has been shown to act as a partial agonist at the dopamine D2 receptor, a full agonist at the serotonin 5-HT1A receptor, and an antagonist at the serotonin 5-HT2A receptor. CPP also modulates the activity of the norepinephrine transporter, which plays a crucial role in regulating the concentration of norepinephrine in the brain.
Biochemical and Physiological Effects
CPP has been shown to have several biochemical and physiological effects. It increases the release of dopamine and serotonin in the brain, leading to an increase in mood and motivation. CPP also enhances the activity of the norepinephrine system, which plays a crucial role in regulating attention and arousal. Additionally, CPP has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in promoting neuronal growth and survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CPP has several advantages for lab experiments. It is a potent and selective compound that can be used to selectively modulate the activity of specific neurotransmitter systems. CPP is also relatively stable and can be easily synthesized in large quantities. However, the use of CPP in lab experiments is limited by its potential toxicity and the need for specialized expertise in organic chemistry.
Direcciones Futuras
CPP has several potential future directions for research. It has been investigated for its potential use in the treatment of various neurological and psychiatric disorders, including depression, anxiety, and addiction. Future research could focus on optimizing the pharmacological properties of CPP to improve its therapeutic efficacy and reduce potential side effects. Additionally, CPP could be used as a tool to further understand the role of specific neurotransmitter systems in various physiological and pathological processes. Finally, the development of new synthetic methods for CPP could lead to the discovery of novel compounds with improved pharmacological properties.
Métodos De Síntesis
The synthesis of CPP involves multiple steps, including the reaction of 1-(3-cyclohexylpropanoyl) piperazine with 2-fluorobenzaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified using column chromatography to obtain pure CPP. The synthesis of CPP is complex and requires expertise in organic chemistry.
Propiedades
IUPAC Name |
3-cyclohexyl-1-[4-(2-fluorophenyl)piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27FN2O/c20-17-8-4-5-9-18(17)21-12-14-22(15-13-21)19(23)11-10-16-6-2-1-3-7-16/h4-5,8-9,16H,1-3,6-7,10-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPFPGUMXHJHKAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(=O)N2CCN(CC2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-chloro-4-[(2-fluorobenzyl)oxy]benzaldehyde](/img/structure/B5829401.png)
![5-methyl-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-4-phenyl-3-thiophenecarbohydrazide](/img/structure/B5829415.png)
![1-[(5-chloro-2-thienyl)sulfonyl]-4-methylpiperazine](/img/structure/B5829416.png)
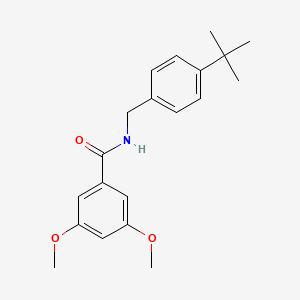
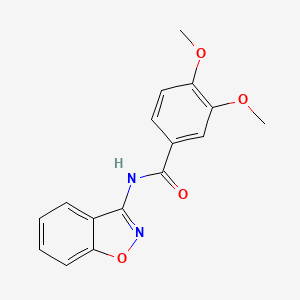
![N'-[(2-fluorobenzoyl)oxy]-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5829440.png)
![N-[4-(4-chlorophenoxy)phenyl]-3-(2-furyl)acrylamide](/img/structure/B5829445.png)

![1-(3-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl 2-[1-(4-chlorophenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5829473.png)
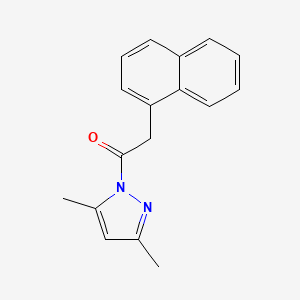
![N-(3-chloro-4-methylphenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5829488.png)

![1-[2-(4-bromo-2-methylphenoxy)ethyl]-4-methylpiperazine](/img/structure/B5829502.png)
